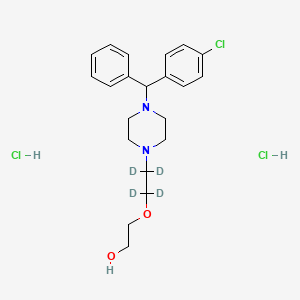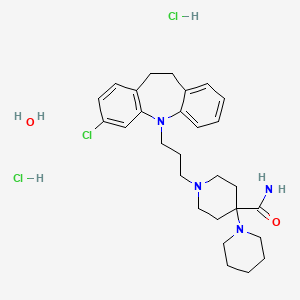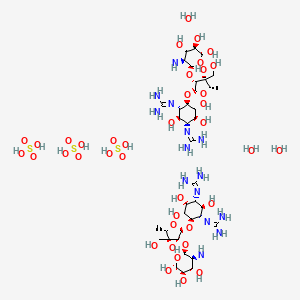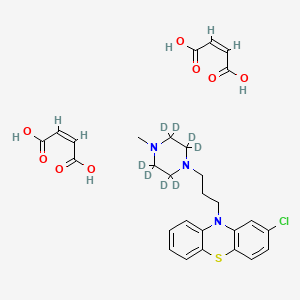
Hydroxyzine (D4 dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyzine (D4 dihydrochloride) is a deuterium-labeled form of hydroxyzine dihydrochloride, a first-generation antihistamine. It is primarily used for its antihistaminic, anxiolytic, and analgesic properties. Hydroxyzine is known for its ability to block histamine H1 receptors, making it effective in treating conditions such as itchiness, anxiety, insomnia, and nausea due to motion sickness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyzine dihydrochloride can be synthesized through a multi-step chemical process starting from piperazine and chlorobenzene derivatives. The final step involves the formation of the dihydrochloride salt to improve the compound's stability and solubility.
Industrial Production Methods: In an industrial setting, the production of hydroxyzine dihydrochloride involves large-scale chemical reactions carried out in reactors under controlled conditions. The process includes purification steps to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Hydroxyzine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophilic substitution reactions are common, often using alkyl halides.
Major Products Formed:
Oxidation: Formation of hydroxyzine derivatives with increased oxidation states.
Reduction: Production of reduced forms of hydroxyzine.
Substitution: Introduction of different functional groups leading to various hydroxyzine analogs.
Scientific Research Applications
Hydroxyzine dihydrochloride is widely used in scientific research due to its pharmacological properties. It is employed in studies related to:
Chemistry: Investigating the synthesis and structural analysis of antihistamines.
Biology: Studying the effects of histamine antagonists on biological systems.
Medicine: Researching the therapeutic potential of hydroxyzine in treating anxiety disorders, allergic reactions, and other conditions.
Industry: Developing new pharmaceutical formulations and improving drug delivery systems.
Mechanism of Action
Hydroxyzine dihydrochloride exerts its effects by blocking histamine H1 receptors. This blockade prevents histamine from binding to its receptors, thereby reducing symptoms such as itching, swelling, and allergic reactions. Additionally, hydroxyzine has anxiolytic properties, likely due to its antagonistic effects on serotonin receptors.
Molecular Targets and Pathways Involved:
Histamine H1 Receptors: Primary target for antihistaminic effects.
Serotonin Receptors: Contributes to its anxiolytic properties.
Comparison with Similar Compounds
Diphenhydramine
Cetirizine
Loratadine
Fexofenadine
Meclizine
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
Molecular Formula |
C21H29Cl3N2O2 |
|---|---|
Molecular Weight |
451.8 g/mol |
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i14D2,16D2;; |
InChI Key |
ANOMHKZSQFYSBR-DKVINNBLSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Canonical SMILES |
C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[[3,4-dihydroxy-6-[2-hydroxy-6-[(9R,13R,14S)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799799.png)
![[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B10799800.png)
![[(1S,5R,8R,13S)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10799802.png)

![Methyl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799823.png)
![Propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10799836.png)
![2-[4-[(9S,13S)-16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10799843.png)

![Sodium 4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B10799868.png)

![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B10799874.png)
